molecular formula C11H10BrN5O2S B10801561 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

Cat. No.: B10801561
M. Wt: 356.20 g/mol
InChI Key: LSNOXDJXNPUHHA-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C11H10BrN5O2S and its molecular weight is 356.20 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C12H11BrN4O2SC_{12}H_{11}BrN_{4}O_{2}S, with a molecular weight of approximately 314.3 g/mol. The structure features a pyrimidine ring substituted with a bromopyridine moiety and a sulfanyl group, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. A study involving similar pyrimidine derivatives demonstrated their effectiveness against various human tumor cell lines, showcasing mechanisms such as microtubule disruption and G2/M cell cycle arrest .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)0.15Microtubule disruption
Compound BMCF7 (Breast)0.04Centrosome de-clustering
Compound CA549 (Lung)0.40G2/M arrest

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of similar compounds, particularly against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is often associated with enhanced activity against bacterial strains due to its ability to disrupt bacterial cell walls .

Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of pyrimidine derivatives showed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the compound may hold promise as an antimicrobial agent.

The biological activity of This compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleic acid synthesis or other metabolic pathways critical for cancer cell proliferation.
  • Interaction with Cellular Targets : The sulfanyl group may facilitate interactions with cellular targets such as proteins involved in cell signaling or apoptosis.
  • Disruption of Cell Cycle : Similar compounds have shown the ability to induce cell cycle arrest, leading to programmed cell death in cancer cells .

Properties

Molecular Formula

C11H10BrN5O2S

Molecular Weight

356.20 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C11H10BrN5O2S/c12-6-1-2-8(14-4-6)16-10(19)5-20-11-15-7(13)3-9(18)17-11/h1-4H,5H2,(H,14,16,19)(H3,13,15,17,18)

InChI Key

LSNOXDJXNPUHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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